Isopropyl 3-phenylpropionate

Description

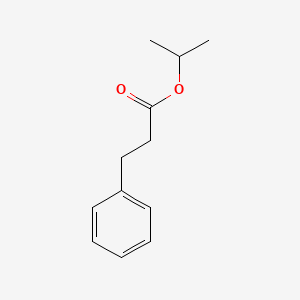

Structure

3D Structure

Properties

CAS No. |

22767-95-9 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

propan-2-yl 3-phenylpropanoate |

InChI |

InChI=1S/C12H16O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

YQPAOLMOGAHRLG-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)OC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Isopropyl 3-phenylpropionate CAS number 22767-95-9

An In-depth Technical Guide to Isopropyl 3-phenylpropionate (CAS: 22767-95-9)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 22767-95-9), a significant ester molecule with applications in chemical synthesis and as a potential intermediate in pharmaceutical development. This document delves into its physicochemical properties, detailed synthesis methodologies with mechanistic insights, robust analytical characterization techniques, and essential safety and handling protocols. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting.

Introduction and Chemical Identity

This compound, also known by its IUPAC name propan-2-yl 3-phenylpropanoate, is the isopropyl ester of 3-phenylpropionic acid.[1] Structurally, it comprises a benzene ring attached to a propionate backbone, with the carboxyl group esterified by an isopropyl alcohol moiety. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential biological interactions. While its direct therapeutic applications are not extensively documented, its role as a versatile chemical intermediate is of significant interest. The ester functional group can be readily modified, making it a valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs). For instance, the related 3-phenylpropanamide scaffold is a known precursor for selective norepinephrine or serotonin reuptake inhibitors.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters dictate suitable solvents for reactions, purification strategies, and storage conditions. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22767-95-9 | [1][3][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |

| Molecular Weight | 192.25 g/mol | [1][3] |

| IUPAC Name | propan-2-yl 3-phenylpropanoate | [1] |

| Synonyms | Isopropyl 3-phenylpropanoate, Benzenepropanoic acid, 1-methylethyl ester | [1][5][6] |

| Boiling Point | 258.5°C at 760 mmHg | [5][6] |

| Density | 1.0 g/cm³ | [5][6] |

| Flash Point | 102°C | [5][6] |

| Refractive Index | 1.495 | [5][6] |

| SMILES | CC(C)OC(=O)CCC1=CC=CC=C1 | [1] |

Synthesis Methodologies: Pathways and Mechanistic Rationale

The synthesis of this compound can be accomplished through several established organic chemistry routes. The choice of method often depends on factors such as available starting materials, desired yield, scalability, and sensitivity of the reagents.

Fischer-Speier Esterification

This is the most classical and direct approach, involving the acid-catalyzed reaction between 3-phenylpropionic acid and isopropanol.[7][8]

Causality: The reaction's success hinges on two key principles. First, the acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid.[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of isopropanol. Second, as an equilibrium process, the reaction must be driven toward the product side.[10] This is typically achieved by using an excess of one reactant (usually the less expensive alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[8][9]

Experimental Protocol: Fischer-Speier Esterification

-

Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-phenylpropionic acid (1.0 eq), isopropanol (3.0-5.0 eq), and a non-polar solvent such as toluene to fill the trap.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium forward.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-10 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: DCC Coupling Experimental Workflow.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl protons, two triplets for the adjacent methylene groups (-CH₂-CH₂-) of the propionate chain (~2.6 and ~2.9 ppm), a septet for the isopropyl methine proton (-CH(CH₃)₂) (~5.0 ppm), and a doublet for the six equivalent isopropyl methyl protons (-(CH₃)₂) (~1.2 ppm).

-

¹³C NMR: The carbon spectrum will corroborate the structure, showing a signal for the ester carbonyl carbon (~173 ppm), multiple signals for the aromatic carbons (~126-141 ppm), and distinct signals for the aliphatic carbons of the propionate and isopropyl groups. [1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most characteristic absorption will be a strong C=O stretching band for the ester group, typically appearing around 1730-1740 cm⁻¹. Other expected signals include C-H stretches for the aromatic and aliphatic portions and C-O stretching bands. [1]

-

Mass Spectrometry (MS):

-

GC-MS: This is a powerful tool for both separation and identification. The mass spectrum should show the molecular ion peak (M⁺) at an m/z of 192, corresponding to the molecular weight of the compound. [1] * Fragmentation Pattern: Key fragments observed in the mass spectrum provide structural confirmation. Common fragments for this molecule include a peak at m/z 91 (the tropylium ion, characteristic of a benzyl group), m/z 104 (styrene radical cation), and m/z 150 (loss of the isopropoxy group). [1]

-

Chromatographic Methods

-

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. It can be used to determine purity by measuring the area percentage of the main peak and to monitor reaction progress. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats Retention Index of 1385 for this compound. [1]* High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for assessing purity and quantifying the compound, particularly if thermal degradation is a concern. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a typical starting point for method development. [11][12]

Applications in Drug Discovery and Development

While this compound is not an active drug itself, its value lies in its role as a chemical intermediate and a potential prodrug moiety.

-

Synthetic Intermediate: The ester functionality is a versatile handle for further chemical transformations. It can be hydrolyzed back to the carboxylic acid, reduced to the corresponding primary alcohol (3-phenyl-1-propanol), or converted to an amide via aminolysis. This versatility allows it to be a key starting material for building more complex molecular architectures that may possess biological activity.

-

Prodrug Strategy: Esters are one of the most common functional groups used in prodrug design. [13]A carboxylic acid group in a parent drug molecule is often esterified to improve its pharmacokinetic properties, such as increasing lipophilicity to enhance membrane permeability and oral absorption. In a biological system, ubiquitous esterase enzymes would cleave the isopropyl ester, releasing the active carboxylic acid-containing drug in vivo. Therefore, this compound could serve as a model compound for studying esterase-mediated hydrolysis or as a fragment in the design of novel prodrugs.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is paramount when working with any chemical substance. While specific toxicity data for this compound is limited, general precautions for handling organic esters should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [14][15]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [14]Keep away from heat, sparks, and open flames. [16]All equipment used for handling should be properly grounded to prevent static discharge. [17]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [15][18]* Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). [17]Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal according to local regulations. [17][18]* First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water. [15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [15] * Ingestion: If swallowed, rinse mouth and seek immediate medical attention. [15] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [15]

-

Conclusion

This compound (CAS: 22767-95-9) is a well-defined chemical entity with established synthesis and characterization protocols. Its primary value to the scientific community, particularly in drug development, is its function as a versatile synthetic intermediate and its potential as a structural motif in prodrug design. This guide has provided the core technical information required for its synthesis, analysis, and safe handling, offering a solid foundation for researchers to incorporate this compound into their discovery and development workflows.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from NIH. URL: [Link]

-

National Institute of Technology and Evaluation. (n.d.). 3-1730 - NITE. Retrieved from NITE. URL: [Link]

-

LookChem. (n.d.). Cas 22767-95-9, propan-2-yl 3-phenylpropanoate. Retrieved from LookChem.com. URL: [Link]

-

ResearchGate. (n.d.). Synthesis of isopropyl 2-cyano-3-(R-phenyl)-2-propenoates where R is.... Retrieved from ResearchGate. URL: [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia.org. URL: [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from OrgSyn.org. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic-Chemistry.org. URL: [Link]

-

Synerzine. (2018). Isopropyl propionate Safety Data Sheet. Retrieved from Synerzine.com. URL: [Link]

-

ChemEurope.com. (n.d.). Fischer esterification. Retrieved from ChemEurope.com. URL: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from MasterOrganicChemistry.com. URL: [Link]

-

OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved from OAText.com. URL: [Link]

-

Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. URL: [Link]

Sources

- 1. This compound | C12H16O2 | CID 347496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. isopropyl 3-phenylpropanoate CAS#: 22767-95-9 [chemicalbook.com]

- 4. J-CHECK(English) [nite.go.jp]

- 5. echemi.com [echemi.com]

- 6. Cas 22767-95-9,propan-2-yl 3-phenylpropanoate | lookchem [lookchem.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer_esterification [chemeurope.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. oatext.com [oatext.com]

- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. synerzine.com [synerzine.com]

- 17. ISOPROPYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. chemicalbook.com [chemicalbook.com]

Introduction: Situating Isopropyl 3-Phenylpropionate in a Research Context

An In-Depth Technical Guide to Isopropyl 3-Phenylpropionate

This compound, also known by its IUPAC name propan-2-yl 3-phenylpropanoate, is an ester derived from 3-phenylpropionic acid and isopropanol.[1] While it is found in nature in plants such as Baccharis dracunculifolia, its primary utility in industrial and research settings is as a fragrance and flavoring agent.[1][2] For professionals in drug discovery and development, understanding the physicochemical properties, synthesis, and characterization of such molecules is paramount. Esters are a fundamental functional group in medicinal chemistry, often employed as prodrugs to enhance the pharmacokinetic properties of a parent molecule.[3] This guide provides a comprehensive technical overview of this compound, from its core molecular attributes to its synthesis and analytical characterization, offering insights relevant to its application as a synthetic building block or a reference compound.

Core Molecular and Physicochemical Properties

The fundamental identity of a chemical compound begins with its molecular formula and weight. This compound is a compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol .[1][4][5] A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C12H16O2 | PubChem[1], ChemicalBook[4][5] |

| Molecular Weight | 192.25 g/mol | PubChem[1], ChemicalBook[4][5] |

| IUPAC Name | propan-2-yl 3-phenylpropanoate | PubChem[1] |

| CAS Number | 22767-95-9 | ChemicalBook[4] |

| Density | 0.9860 g/cm³ (Estimate) | ChemicalBook[4] |

| Boiling Point | 288.25 °C (Estimate) | ChemicalBook[4] |

| Refractive Index | 1.4950 (Estimate) | ChemicalBook[4] |

Molecular Structure Visualization

The two-dimensional chemical structure provides an unambiguous representation of atomic connectivity.

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from a documented synthesis. [6]

-

Reaction Setup : To a suitable reaction vessel, add 3-phenylpropionic acid (15.0 g), isopropanol (6.61 g), and pyridine (30 ml).

-

Initiation : To the stirred mixture, carefully add perchloric acid (0.150 g) followed by N,N'-Dicyclohexylcarbodiimide (DCC) (24.8 g).

-

Reaction : Allow the mixture to stir at room temperature for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Quenching : After 24 hours, quench the reaction by adding acetic acid (10 ml). This step consumes any remaining DCC.

-

Work-up : The reaction mixture is then subjected to a standard aqueous work-up. This typically involves filtering off the DCU precipitate, followed by extraction with an organic solvent (e.g., diethyl ether), washing the organic layer with aqueous solutions (e.g., NaHCO3, brine) to remove unreacted acid and catalyst, and finally drying the organic layer over an anhydrous salt (e.g., MgSO4).

-

Purification : The solvent is removed under reduced pressure, and the resulting crude product can be purified, for example by distillation, to yield pure this compound. The reported yield for this method is 94%. [6]

Applications in a Drug Development Context

While this compound is primarily known as a fragrance, the ester functionality is of high strategic importance in drug development. [2]Ester groups are frequently used to create prodrugs , which are inactive or less active precursors that are metabolized in vivo to release the active parent drug. [3] Rationale for Ester Prodrugs:

-

Improved Bioavailability : Masking a polar carboxylic acid group with an ester can increase lipophilicity, potentially enhancing absorption across the gastrointestinal tract. [7]* Enhanced Solubility : Conversely, esterification can be used to attach solubilizing moieties to a poorly soluble parent drug.

-

Bypassing First-Pass Metabolism : Prodrugs can be designed to be stable against metabolic enzymes in the gut and liver, releasing the active drug only upon reaching systemic circulation. [3]* Targeted Delivery : Specific esterases that are overexpressed in certain tissues or tumors can be exploited to achieve site-specific drug release.

The isopropyl ester group, specifically, provides a moderate level of steric hindrance and lipophilicity. In a hypothetical scenario, if a drug candidate possessed a 3-phenylpropionic acid moiety and suffered from poor oral absorption, converting it to its isopropyl ester could be a viable strategy to investigate for improving its pharmacokinetic profile. The evaluation of such a prodrug would involve extensive in vitro (e.g., plasma stability) and in vivo (e.g., pharmacokinetic studies in animal models) testing.

Analytical Characterization

Unambiguous identification of a synthesized compound is critical. Standard analytical techniques for this compound include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [1]

-

Mass Spectrometry (MS) : In a typical GC-MS analysis, this compound would show a molecular ion peak corresponding to its mass. Key fragmentation patterns would include the loss of the isopropyl group and characteristic fragments of the phenylpropyl backbone. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be expected to show a distinct septet for the single proton on the isopropyl group's secondary carbon and a doublet for the six protons of the two equivalent methyl groups. Signals for the two methylene groups in the propionate chain and the aromatic protons of the phenyl ring would also be present in their characteristic regions.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the isopropyl group, the methylene carbons, and the carbons of the phenyl ring. [1]

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347496, this compound. PubChem. Retrieved January 8, 2026, from [Link].

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved January 8, 2026, from [Link].

-

ChemSynthesis. (n.d.). isopropyl 3-oxo-3-phenylpropanoate. Retrieved January 8, 2026, from [Link].

-

SpectraBase. (n.d.). Isopropyl [18O]3-phenylpropionate. Retrieved January 8, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541827, N-Isopropyl-3-phenylpropanamide. PubChem. Retrieved January 8, 2026, from [Link].

-

SpectraBase. (n.d.). ISOPROPYL-3-DIALLYLAMINO-3-PHENYLPROPANOATE. Retrieved January 8, 2026, from [Link].

-

The Good Scents Company. (n.d.). 3-phenyl propyl propionate, 122-74-7. Retrieved January 8, 2026, from [Link].

-

PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved January 8, 2026, from [Link].

-

Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved January 8, 2026, from [Link].

-

Klebeko, J., et al. (2021). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. MDPI. Retrieved January 8, 2026, from [Link].

Sources

- 1. This compound | C12H16O2 | CID 347496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-phenyl propyl propionate, 122-74-7 [thegoodscentscompany.com]

- 3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. isopropyl 3-phenylpropanoate | 22767-95-9 [chemicalbook.com]

- 5. isopropyl 3-phenylpropanoate CAS#: 22767-95-9 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl 3-Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-phenylpropionate, also known by its IUPAC name propan-2-yl 3-phenylpropanoate, is an organic ester with the chemical formula C₁₂H₁₆O₂.[1] This compound, while not as extensively studied as some of its structural analogs, holds interest in various fields due to its characteristic ester functionality and the presence of a phenyl group. Its potential applications can range from a fragrance component to a synthetic intermediate in the preparation of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, methods for its synthesis and analysis, and essential safety information, compiled to serve as a vital resource for professionals in research and development.

Section 1: Core Molecular and Physical Characteristics

A fundamental understanding of a compound's physical properties is paramount for its application in experimental and industrial settings. These properties dictate the conditions required for handling, storage, reactions, and purification.

Molecular Identity

A clear identification of the molecule is the first step in any detailed chemical analysis.

| Identifier | Value | Source |

| IUPAC Name | propan-2-yl 3-phenylpropanoate | [1] |

| Synonyms | Isopropyl 3-phenylpropanoate, 3-Phenylpropionic acid isopropyl ester | [1] |

| CAS Number | 22767-95-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| SMILES | CC(C)OC(=O)CCC1=CC=CC=C1 | [1] |

Physicochemical Properties

The physical state, boiling and melting points, and solubility of this compound are critical for its practical use. While experimental data for this specific ester is limited, estimations based on its structure and data from similar compounds provide valuable insights.

| Property | Value | Notes |

| Boiling Point | ~260-280 °C (estimated) | The boiling point of the structurally similar propyl 3-phenylpropanoate is 262 °C[5], and for 3-phenylpropyl propanoate, it is 279-280 °C[6][7]. The branched isopropyl group may slightly lower the boiling point compared to the n-propyl isomer. |

| Melting Point | Not available | As a liquid at room temperature, its melting point is expected to be below ambient temperature. |

| Density | ~0.99 g/mL (estimated) | The density of propyl 3-phenylpropanoate is reported as 0.998 g/mL[5]. |

| Refractive Index | ~1.49 (estimated) | The refractive index of propyl 3-phenylpropanoate is 1.491[5]. |

| Solubility | Insoluble in water; Soluble in common organic solvents. | Esters with this molecular weight are generally insoluble in water but show good solubility in alcohols (methanol, ethanol), ethers (diethyl ether), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane, chloroform), as well as aromatic and aliphatic hydrocarbons (toluene, hexane)[8][9]. |

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.15-7.35 ppm, integrating to 5H.

-

Isopropyl Methine Proton (-OCH(CH₃)₂): A septet around δ 4.9-5.1 ppm, integrating to 1H.

-

Methylene Protons (-CH₂-Ph): A triplet around δ 2.9-3.0 ppm, integrating to 2H.

-

Methylene Protons (-CH₂-COO-): A triplet around δ 2.6-2.7 ppm, integrating to 2H.

-

Isopropyl Methyl Protons (-OCH(CH₃)₂): A doublet around δ 1.2-1.3 ppm, integrating to 6H.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): δ ~172-173 ppm.

-

Aromatic Carbons (C₆H₅): Signals in the range of δ 126-141 ppm.

-

Isopropyl Methine Carbon (-OCH(CH₃)₂): δ ~67-68 ppm.

-

Methylene Carbon (-CH₂-Ph): δ ~31 ppm.

-

Methylene Carbon (-CH₂-COO-): δ ~36 ppm.

-

Isopropyl Methyl Carbons (-OCH(CH₃)₂): δ ~22 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.[1][10]

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3030 | C-H stretch | Aromatic |

| ~2980, 2935, 2875 | C-H stretch | Aliphatic (isopropyl and methylene) |

| ~1735 | C=O stretch | Ester carbonyl (strong) |

| ~1605, 1495, 1455 | C=C stretch | Aromatic ring |

| ~1180 | C-O stretch | Ester (asymmetric) |

| ~1080 | C-O stretch | Ester (symmetric) |

| ~750, 700 | C-H bend | Monosubstituted benzene |

The presence of a strong absorption band around 1735 cm⁻¹ is a key indicator of the ester carbonyl group.[11]

Section 3: Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the ester functional group.

Hydrolysis

Like other esters, this compound can undergo hydrolysis to yield 3-phenylpropionic acid and isopropanol. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The mechanism is the reverse of the Fischer esterification.[6][12][13] To drive the equilibrium towards the products, a large excess of water is used.[6][12]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. The reaction proceeds to completion due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt.[2]

Thermal Decomposition

The thermal stability and decomposition pathways of esters are important considerations for high-temperature applications. While specific studies on this compound are limited, related research on other esters suggests that at elevated temperatures, decomposition can occur through various mechanisms, including elimination reactions and radical pathways. For esters with beta-hydrogens on the alcohol moiety, a common pathway is a concerted, six-membered ring transition state (a retro-ene reaction) leading to an alkene and a carboxylic acid. In the case of this compound, this would yield propene and 3-phenylpropionic acid.

Section 4: Synthesis and Experimental Protocols

The most common and direct method for synthesizing this compound is the Fischer esterification of 3-phenylpropionic acid with isopropanol.

Fischer Esterification: A Step-by-Step Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

3-Phenylpropionic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-phenylpropionic acid and an excess of isopropanol (typically 3-5 molar equivalents). Isopropanol serves as both a reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% by mole relative to the carboxylic acid) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: After cooling the reaction mixture to room temperature, slowly pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid) and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Section 5: Safety and Handling

As with any chemical, proper handling and safety precautions are essential when working with this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling similar esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Esters are generally flammable. Keep away from open flames, sparks, and other sources of ignition.

-

In case of Contact:

-

Skin: Wash the affected area with soap and water.

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with a range of potential applications, and a thorough understanding of its physical and chemical properties is crucial for its effective use. This guide has provided a detailed overview of its molecular characteristics, spectroscopic data, chemical reactivity, and a reliable synthetic protocol. While some experimental data remains to be fully elucidated, the information presented here, based on established chemical principles and data from analogous compounds, serves as a comprehensive resource for researchers and professionals in the field.

References

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Retrieved from [Link]

-

Stenutz, R. (n.d.). propyl 3-phenylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylpropyl propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropyl propionate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions | Solubility of Things. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. isopropyl 3-phenylpropanoate | 22767-95-9 [chemicalbook.com]

- 4. isopropyl 3-phenylpropanoate CAS#: 22767-95-9 [m.chemicalbook.com]

- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 3-Phenylpropyl propanoate | C12H16O2 | CID 61052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | C12H16O2 | CID 347496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structural Elucidation of Isopropyl 3-Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of isopropyl 3-phenylpropionate. Eschewing a rigid template, this document is structured to logically flow from synthesis to definitive structural confirmation, mirroring the workflow of a senior application scientist. We will delve into the causality behind experimental choices, ensuring each analytical step is part of a self-validating system. This guide is grounded in authoritative spectroscopic principles and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Verification

This compound (C₁₂H₁₆O₂, IUPAC name: propan-2-yl 3-phenylpropanoate) is an ester with applications in the fragrance and pharmaceutical industries.[1][2] Its synthesis and purification are critical first steps, but the ultimate confirmation of its molecular structure is paramount for ensuring purity, understanding reactivity, and meeting regulatory standards. This guide will walk through a systematic and robust workflow for the complete structural elucidation of this compound, employing a suite of spectroscopic techniques.

The overarching logic of our approach is to build a congruent and self-reinforcing structural picture. We will start with techniques that reveal the functional groups present (Infrared Spectroscopy), move to mapping the carbon-hydrogen framework and connectivity (¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy), and finally, confirm the molecular weight and fragmentation patterns (Mass Spectrometry).

Synthesis and Purification: Establishing the Foundation

A common and effective method for the synthesis of this compound is the Fischer esterification of 3-phenylpropionic acid with isopropanol, often catalyzed by a strong acid. Another documented method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.

Protocol for Synthesis via DCC Coupling:

-

To a stirred mixture of 3-phenylpropionic acid (15.0 g) and isopropanol (6.61 g) in pyridine (30 ml), add perchloric acid (0.150 g) and N,N'-Dicyclohexylcarbodiimide (DCC) (24.8 g).

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction by adding acetic acid (10 ml).

-

Work-up the reaction mixture to isolate the crude this compound.

-

Purify the crude product, for example, by vacuum distillation, to obtain the pure ester.

Following synthesis, it is crucial to confirm that the target molecule has been formed and is sufficiently pure for detailed spectroscopic analysis. This initial confirmation can often be achieved through Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Elucidation: A Multi-faceted Approach

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the ester carbonyl group, C-O single bonds, aromatic C-H bonds, and aliphatic C-H bonds.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3080-3010 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1735 | C=O stretch | Ester |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |

| ~1260-1000 | C-O stretch | Ester |

| ~750, ~700 | C-H out-of-plane bend | Monosubstituted Benzene |

The most telling peak will be the strong absorption around 1735 cm⁻¹, which is highly indicative of the ester carbonyl group.

Experimental Protocol for FTIR Analysis:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a small drop of the purified liquid this compound onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Logical Workflow for Structural Elucidation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. We will utilize both ¹H and ¹³C NMR to piece together the carbon-hydrogen framework.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring protons.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.15 | multiplet | 5H | C₆H ₅- |

| ~5.00 | septet | 1H | -O-CH (CH₃)₂ |

| ~2.95 | triplet | 2H | -CH₂-CH ₂-Ph |

| ~2.60 | triplet | 2H | -CH ₂-CH₂-Ph |

| ~1.22 | doublet | 6H | -CH(C H₃)₂ |

Causality in ¹H NMR Assignments:

-

Aromatic Protons (7.35-7.15 ppm): The protons on the phenyl group are in the characteristic aromatic region. Their integration of 5H confirms a monosubstituted benzene ring.

-

Isopropyl Methine Proton (~5.00 ppm): This proton is deshielded due to its attachment to the electron-withdrawing oxygen atom. The septet multiplicity (n+1 rule, where n=6 neighboring methyl protons) is a definitive indicator of the -CH(CH₃)₂ group.

-

Benzylic Protons (~2.95 ppm): These protons are adjacent to the phenyl group, causing a downfield shift. The triplet multiplicity indicates two neighboring protons on the adjacent methylene group.

-

Methylene Protons Alpha to Carbonyl (~2.60 ppm): These protons are adjacent to the carbonyl group, which is electron-withdrawing. The triplet multiplicity arises from coupling with the benzylic protons.

-

Isopropyl Methyl Protons (~1.22 ppm): These six equivalent protons are split into a doublet by the single methine proton.

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C =O |

| ~141.0 | Aromatic C (quaternary) |

| ~128.5 | Aromatic C H |

| ~128.3 | Aromatic C H |

| ~126.2 | Aromatic C H |

| ~67.6 | -O-C H(CH₃)₂ |

| ~36.0 | -C H₂-CH₂-Ph |

| ~31.0 | -CH₂-C H₂-Ph |

| ~21.8 | -CH(C H₃)₂ |

Experimental Protocol for NMR Spectroscopy:

-

Accurately weigh approximately 10-20 mg of the purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum, ensuring adequate resolution and signal-to-noise.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals and assign the peaks in both spectra.

NMR Connectivity Diagram

Caption: Key ¹H NMR connectivities in this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound, we would expect to see the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 192.1150 (calculated for C₁₂H₁₆O₂). The presence of this peak confirms the molecular formula.

-

Key Fragment Ions:

-

m/z 150: Loss of propene (C₃H₆) from the isopropyl group.

-

m/z 105: Benzylic cleavage, forming the stable C₇H₅O⁺ ion.

-

m/z 91: Formation of the tropylium ion (C₇H₇⁺), a common fragment for compounds with a benzyl group.

-

m/z 43: Isopropyl cation (C₃H₇⁺).

-

The observation of these fragments provides strong, corroborating evidence for the proposed structure.

Experimental Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the purified sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

The gas chromatograph will separate the compound from any residual impurities.

-

The mass spectrometer will generate a mass spectrum for the compound as it elutes from the GC column.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Conclusion: A Cohesive Structural Narrative

By integrating the data from FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, we can construct a definitive and self-validating structural proof for this compound. The IR spectrum confirms the presence of the ester functional group and the aromatic ring. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, establishing the connectivity of the isopropyl and 3-phenylpropyl moieties. Finally, the mass spectrum confirms the molecular weight and shows a fragmentation pattern entirely consistent with the proposed structure. This multi-technique approach ensures the highest level of scientific integrity and provides the unambiguous structural elucidation required for research, development, and quality control applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 347496, this compound. [Link].

-

PrepChem. Synthesis of this compound. [Link].

-

The Good Scents Company. This compound. [Link].

Sources

Isopropyl 3-phenylpropionate spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

A Comprehensive Spectroscopic Guide to Isopropyl 3-Phenylpropionate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 22767-95-9), a key ester in various chemical and pharmaceutical applications.[1][2] Aimed at researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating fundamental principles with experimental insights, this guide serves as an authoritative reference for the structural elucidation and quality control of this compound.

Introduction: The Importance of Spectroscopic Characterization

This compound, with the molecular formula C₁₂H₁₆O₂, is an ester formed from 3-phenylpropanoic acid and isopropanol.[1][3] Its structural integrity is paramount in applications ranging from fragrance formulation to its use as a building block in organic synthesis. Spectroscopic analysis provides a non-destructive, highly detailed fingerprint of a molecule's structure, confirming its identity, purity, and electronic environment.

This guide is structured to provide not just the data, but the underlying scientific reasoning for the observed spectral features. Understanding the "why" behind the data empowers researchers to troubleshoot experiments, identify impurities, and confidently verify their materials.

Molecular Structure and Its Spectroscopic Implications

To interpret the spectroscopic data, a foundational understanding of the molecule's structure is essential. The molecule consists of a phenyl group connected to a propyl chain, which in turn is part of an ester functional group with an isopropyl moiety.

Diagram 1: Annotated Structure of this compound

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum is interpreted based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Predicted ¹H NMR Spectral Data and Interpretation

The structure of this compound suggests five distinct proton environments.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| H-11, H-12 | ~ 1.2 | Doublet | 6H | These two methyl groups are chemically equivalent. They are split by the single proton on C-10, resulting in a doublet. Being distant from electronegative groups, they appear in the upfield region. |

| H-8 | ~ 2.6 | Triplet | 2H | These methylene protons are adjacent to the C-7 methylene group, resulting in a triplet. They are deshielded by the nearby carbonyl group (C-9). |

| H-7 | ~ 2.9 | Triplet | 2H | These benzylic protons are adjacent to the C-8 methylene group, causing a triplet. Their proximity to the aromatic ring causes a downfield shift. |

| H-10 | ~ 5.0 | Septet | 1H | This methine proton is split by the six equivalent protons of the two methyl groups (n+1 = 7), resulting in a septet. It is significantly deshielded due to its direct attachment to the electronegative ester oxygen (O-2). |

| H-1 to H-5 | ~ 7.2-7.3 | Multiplet | 5H | Protons on the aromatic ring typically appear in this region. The ortho, meta, and para protons will have slightly different chemical shifts, leading to a complex multiplet. |

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Diagram 2: ¹H NMR Acquisition Workflow

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp³, sp², carbonyl).

Predicted ¹³C NMR Spectral Data and Interpretation

Due to molecular symmetry, the 12 carbons in this compound produce 9 distinct signals.

| Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C-11, C-12 | ~ 22 | These equivalent methyl carbons are in the highly shielded (upfield) aliphatic region. |

| C-8 | ~ 31 | Aliphatic sp³ carbon, slightly deshielded by the adjacent carbonyl group. |

| C-7 | ~ 36 | Benzylic sp³ carbon, shifted downfield due to the influence of the aromatic ring. |

| C-10 | ~ 68 | This methine carbon is directly attached to an oxygen atom, causing a significant downfield shift. |

| C-2, C-4 | ~ 126 | Aromatic C-H carbons. Due to symmetry, C-2/C-6 and C-3/C-5 are equivalent. |

| C-3 | ~ 128 | Aromatic C-H carbons. |

| C-5 | ~ 128.5 | Aromatic C-H carbons. |

| C-1 | ~ 141 | Quaternary aromatic carbon (ipso-carbon), attached to the alkyl chain. Its signal is typically weaker. |

| C-9 | ~ 173 | The carbonyl carbon of the ester group, appearing in the characteristic far downfield region. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Same as for ¹H NMR (locking and shimming).

-

Data Acquisition:

-

A standard proton-decoupled ¹³C experiment is performed to ensure each carbon appears as a singlet.

-

Typical parameters: spectral width of ~240 ppm, relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) are needed.

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration (the CDCl₃ signal at δ 77.16 ppm is often used as a reference).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~ 1735 | C=O Stretch | Ester Carbonyl | This is a strong, sharp absorption and is highly characteristic of the ester functional group. Its position indicates a saturated ester. |

| ~ 3030-3080 | C-H Stretch | Aromatic | Indicates the presence of sp² C-H bonds in the phenyl ring. |

| ~ 2850-2980 | C-H Stretch | Aliphatic | Represents the sp³ C-H bonds of the propyl and isopropyl chains. |

| ~ 1180-1250 | C-O Stretch | Ester | A strong band corresponding to the stretching of the C-O single bond adjacent to the carbonyl. |

| ~ 1600, 1450-1500 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the phenyl ring. |

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Fragmentation Analysis

For this compound (Molecular Weight: 192.25 g/mol ), Electron Ionization (EI) would likely induce the following fragmentation pathways.[3]

-

Molecular Ion ([M]⁺): The parent ion peak at m/z = 192.

-

Loss of Isopropoxy Radical (•OCH(CH₃)₂): Cleavage of the ester C-O bond can lead to a fragment at m/z = 133.

-

Loss of Isopropyl Group (•CH(CH₃)₂): Fragmentation can result in a peak at m/z = 149.

-

McLafferty Rearrangement: A characteristic rearrangement for esters can lead to the loss of propene (CH₃CH=CH₂) from the isopropyl group, resulting in a fragment corresponding to 3-phenylpropanoic acid at m/z = 150.

-

Tropylium Ion: A very common fragment for compounds containing a benzyl group is the tropylium ion at m/z = 91, formed by rearrangement and cleavage of the Cα-Cβ bond.

-

Base Peak: The most abundant fragment is often the one resulting from the most stable cation. For this molecule, a peak at m/z = 104 or 105 is commonly observed.[3]

Diagram 3: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound in EI-MS.

Tabulated Mass Spectrometry Data

The following are prominent ions observed in the mass spectrum of this compound.[3]

| m/z | Proposed Identity |

| 192 | Molecular Ion [M]⁺ |

| 150 | [M - C₃H₆]⁺ (McLafferty Rearrangement) |

| 117 | [C₉H₉]⁺ |

| 105 | [C₈H₉]⁺ |

| 104 | [C₈H₈]⁺ |

| 91 | Tropylium Ion [C₇H₇]⁺ |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Inject 1 µL of the solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.

-

-

MS Method:

-

Use Electron Ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-consistent structural verification of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the isopropyl and 3-phenylpropanoyl moieties. IR spectroscopy definitively identifies the characteristic ester functional group and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides a predictable fragmentation pattern that aligns with the known structure. Together, these techniques form a robust analytical toolkit for any scientist working with this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

Sources

Unlocking the Potential of Isopropyl 3-Phenylpropionate: A Technical Guide for Researchers

This guide provides an in-depth exploration of Isopropyl 3-phenylpropionate, a versatile ester with significant, yet largely untapped, potential in various research and development sectors. Moving beyond its current applications in the fragrance and flavor industries, we delve into scientifically grounded hypotheses for its future use in pharmaceuticals, materials science, and as a key building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.

Foundational Knowledge: Synthesis and Physicochemical Properties

This compound (IPP) is an ester derived from the Fischer esterification of 3-phenylpropionic acid and isopropanol.[1] This synthesis is a straightforward and well-established method, often catalyzed by a strong acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | ~288 °C (estimated) | [3] |

| LogP | ~3.0 (estimated) |

Proposed Research Application: A Prodrug Strategy for Enhanced Bioavailability

The parent molecule, 3-phenylpropionic acid, has demonstrated noteworthy biological activities. Recent studies have shown its role in promoting intestinal epithelial barrier function through the activation of aryl hydrocarbon receptor (AhR) signaling.[4] However, the clinical translation of 3-phenylpropionic acid may be hampered by its physicochemical properties, such as its polarity, which can limit its passive diffusion across biological membranes.

The esterification of 3-phenylpropionic acid to this compound presents a classic prodrug strategy. The isopropyl ester moiety increases the lipophilicity of the molecule, which is predicted to enhance its absorption and bioavailability. Once absorbed, endogenous esterases can hydrolyze the ester bond, releasing the active 3-phenylpropionic acid.

Experimental Workflow: In Vitro Prodrug Activation and Permeability Assay

This workflow is designed to validate the hypothesis that this compound can act as a prodrug of 3-phenylpropionic acid.

Caption: Workflow for the synthesis and characterization of novel polyesters using this compound.

Application in Biocatalysis: A Substrate for Chiral Resolution

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance. [5]Biocatalysis, utilizing enzymes like lipases, offers a green and highly selective method for the kinetic resolution of racemic mixtures. This compound can serve as a substrate for lipase-catalyzed hydrolysis or transesterification, enabling the separation of enantiomers of 3-phenylpropionic acid derivatives.

Biocatalytic Resolution Strategy

The core principle lies in the stereoselectivity of lipases, which will preferentially catalyze the reaction of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

Caption: Diagram of a biocatalytic strategy for the chiral resolution of this compound.

Future Directions and Conclusion

The potential research applications of this compound extend beyond the examples provided. Its utility as a building block in the synthesis of more complex molecules is a significant area for exploration. Aryl propionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. [6]this compound can serve as a starting material for the synthesis of novel derivatives with potentially enhanced therapeutic profiles.

References

-

Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. (URL: [Link])

-

The preparation role of 3-phenylpropiolic acid (26) and its methyl... - ResearchGate. (URL: [Link])

-

This compound | C12H16O2 | CID 347496 - PubChem - NIH. (URL: [Link])

-

Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. (URL: [Link])

-

Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids - MDPI. (URL: [Link])

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (URL: [Link])

-

Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PubMed. (URL: [Link])

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (URL: [Link])

-

pH-independent controlled-release microspheres using polyglycerol esters of fatty acids. (URL: [Link])

-

Sustained-release drug delivery system I: Coated ion-exchange resin system for phenylpropanolamine and other drugs - PubMed. (URL: [Link])

-

A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC - NIH. (URL: [Link])

-

Biological Activities of Natural Products III - MDPI. (URL: [Link])

-

Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery - MDPI. (URL: [Link])

-

Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC - PubMed Central. (URL: [Link])

-

N-Isopropyl-3-phenylpropanamide | C12H17NO | CID 541827 - PubChem - NIH. (URL: [Link])

-

Controlled-Release Medication and the Methods of Administration - Oakwood Labs. (URL: [Link])

-

Controlled Drug Delivery Systems - How Controlled Release Works? – BOC Sciences. (URL: [Link])

-

Stereoselective metabolism of 3-isopropyl-5-(1-naphthoxymethyl)oxazolidine, a prodrug of propranolol - PubMed. (URL: [Link])

-

Iterative assembly line synthesis of polypropionates with full stereocontrol - PubMed. (URL: [Link])

-

Special Issue “Plant Extracts: Biological and Pharmacological Activity” - MDPI. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H16O2 | CID 347496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isopropyl 3-phenylpropanoate | 22767-95-9 [chemicalbook.com]

- 4. Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

Isopropyl 3-Phenylpropionate: A Versatile Precursor in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 3-phenylpropionate is a seemingly simple ester that serves as a highly versatile and strategic precursor in a multitude of organic synthesis applications. While recognized for its use in the fragrance industry, its true potential is realized in its role as a foundational building block for complex molecular architectures, particularly in pharmaceutical development. This guide provides an in-depth analysis of the synthesis, key transformations, and strategic applications of this compound. We will explore the causality behind experimental choices, present validated protocols, and illustrate the pathways that transform this precursor into valuable downstream products, including key intermediates for active pharmaceutical ingredients (APIs).

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of a precursor is paramount for its effective use in synthesis. This compound (also known as propan-2-yl 3-phenylpropanoate) is an ester derived from 3-phenylpropionic acid and isopropanol.[1] The isopropyl group provides moderate steric bulk and influences the molecule's solubility and reactivity, making it an excellent protecting group or a handle for further transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| CAS Number | 22767-95-9 | [2] |

| IUPAC Name | propan-2-yl 3-phenylpropanoate | [1] |

| Boiling Point | ~288.25°C (estimated) | [2] |

| Density | ~0.986 g/cm³ | [2] |

| Appearance | Liquid |[3] |

Synthesis of the Precursor: Establishing the Foundation

The efficient synthesis of this compound is a critical first step. Several reliable methods exist, with the choice often dictated by scale, available reagents, and desired purity.

Fischer-Speier Esterification

This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is the most common and atom-economical method. The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the product.[4] This is typically accomplished by using an excess of the alcohol (isopropanol) or by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[4]

Causality: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4] This activation is crucial for the nucleophilic attack by the relatively weak nucleophile, isopropanol.

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-phenylpropionic acid (1.0 eq), isopropanol (3.0-5.0 eq), and a non-polar solvent such as toluene.

-

Add a catalytic amount of para-toluenesulfonic acid (p-TsOH) (0.02-0.05 eq).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue reflux until no more water is collected (typically 3-6 hours). Monitor reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

DCC-Mediated Coupling

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) offer a milder alternative.[5]

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by isopropanol. The thermodynamic driving force for the reaction is the formation of the stable N,N'-dicyclohexylurea (DCU) byproduct, which precipitates from most organic solvents, simplifying purification.

Experimental Protocol: DCC Coupling [5]

-

Dissolve 3-phenylpropionic acid (1.0 eq) and isopropanol (1.1 eq) in a suitable aprotic solvent (e.g., pyridine or dichloromethane).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DCC (1.2 eq) portion-wise, maintaining the temperature at 0 °C. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the precipitated DCU byproduct.

-

Concentrate the filtrate and perform a standard aqueous workup.

-

Purify the crude product via column chromatography or vacuum distillation.

Key Synthetic Transformations: Unleashing the Potential

This compound is a gateway to several key functional groups. The ester moiety can be hydrolyzed, reduced, or converted into an amide, each transformation yielding a valuable intermediate.

Hydrolysis to 3-Phenylpropionic Acid

The hydrolysis of the ester regenerates the parent carboxylic acid. This is particularly useful if the isopropyl ester was used as a protecting group for the carboxylic acid functionality. Both acidic and basic conditions can be employed.

Causality (Base-Catalyzed): Saponification, or base-catalyzed hydrolysis, is an irreversible process.[6] The hydroxide ion directly attacks the electrophilic carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the isopropoxide anion. An acid-base reaction between the formed carboxylic acid and the isopropoxide (or another equivalent of base) generates the carboxylate salt, driving the reaction to completion. A final acidic workup is required to protonate the carboxylate.

Caption: Synthetic utility and application pathways from this compound.

-

Pain Relief (TRPV1 Antagonists): Derivatives of N-substituted amides, which can be synthesized from this precursor, have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for developing novel analgesics. [7]* Oncology (PI3K Inhibitors): The core structure derived from 3-phenylpropionic acid is found in some classes of phosphoinositide 3-kinase (PI3K) inhibitors, a pathway critical in tumor proliferation. [8]* Fragrance Industry: Both the parent ester and its reduction product, 3-phenyl-1-propanol (hydrocinnamic alcohol), are valued for their pleasant floral and balsamic odors and are widely used in perfumes and cosmetics. [9][10]

Conclusion

This compound transcends its role as a simple fragrance component, emerging as a strategic and versatile precursor in advanced organic synthesis. Its straightforward synthesis and, more importantly, its controlled transformation into key carboxylic acid, alcohol, and amide intermediates provide a reliable and efficient entry point into the synthesis of complex, high-value molecules. For researchers and professionals in drug development, mastering the chemistry of this precursor opens up robust and scalable pathways to novel therapeutics and other functional materials.

References

-

PrepChem (2023). Synthesis of this compound. PrepChem.com. Available at: [Link]

-

National Center for Biotechnology Information (2024). This compound. PubChem Compound Database. Available at: [Link]

-

Wikipedia contributors (2024). Fischer–Speier esterification. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Chemistry Portal (2024). Fischer Esterification. Organic-Chemistry.org. Available at: [Link]

-

Belsito, D., et al. (2011). Fragrance material review on 3-phenylpropyl isobutyrate. Food and Chemical Toxicology, 49 Suppl 1, S114-8. Available at: [Link]

-

OperaChem (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

-

Organic Syntheses (1955). 3-phenyl-1-propanol. Org. Synth. Coll. Vol. 3, p.729. Available at: [Link]

-

Zhang, M., et al. (2022). Metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via retrobiosynthesis approach. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry, 235, 114191. Available at: [Link]

-

Chemistry LibreTexts (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

-

He, W., et al. (2014). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[3][5]xazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a beta-sparing phosphoinositide 3-kinase inhibitor. Journal of Medicinal Chemistry, 57(20), 8349-8371. Available at: [Link]

-

National Center for Biotechnology Information (2024). Benzenepropanol. PubChem Compound Database. Available at: [Link]

Sources

- 1. This compound | C12H16O2 | CID 347496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isopropyl 3-phenylpropanoate | 22767-95-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fragrance material review on 3-phenylpropyl isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Phenylpropionate Esters: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling the Therapeutic Potential of Phenylpropionate Esters

Phenylpropionate esters, a class of naturally occurring and synthetic compounds, are gaining significant attention within the scientific community for their diverse and potent biological activities.[1] Derived from phenylpropanoic acid, these esters are characterized by a phenyl ring attached to a three-carbon propionic acid backbone, with an ester functional group. This core structure serves as a versatile scaffold, and variations in substitution patterns on the phenyl ring and the nature of the ester group give rise to a wide array of compounds with distinct pharmacological profiles. This technical guide provides an in-depth exploration of the significant biological activities of phenylpropionate esters, focusing on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms underpinning these activities and offers detailed, field-proven protocols for their evaluation.

Antioxidant Properties: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases.[2][3] Phenylpropionate esters, particularly those with phenolic hydroxyl groups, are effective antioxidants.

Mechanism of Action: Radical Scavenging and Redox Modulation

The antioxidant activity of phenolic phenylpropionate esters is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the damaging chain reactions.[3] The resulting phenoxy radical is stabilized by resonance, rendering it less reactive. Caffeic acid esters, for example, which possess a catechol moiety, are potent radical scavengers.[4]

Furthermore, these compounds can chelate metal ions involved in the generation of ROS and can modulate the activity of endogenous antioxidant enzymes. The overall effect is a reduction in cellular oxidative damage, protecting vital macromolecules like DNA, lipids, and proteins.

Diagram 1: Generalized Radical Scavenging Mechanism of a Phenolic Phenylpropionate Ester

Caption: Hydrogen donation from a phenolic ester neutralizes a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for evaluating the radical scavenging activity of compounds.[5][6]